molecular formula C15H28N2O4 B11835578 Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate CAS No. 93894-20-3

Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate

Katalognummer: B11835578
CAS-Nummer: 93894-20-3
Molekulargewicht: 300.39 g/mol
InChI-Schlüssel: XUQGJZGVUMUZHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate is a chemical compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms

Vorbereitungsmethoden

The synthesis of diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate involves several steps. The synthetic routes typically include the formation of the diazepine ring followed by the introduction of the diethyl and dipropionate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropionate can be compared with other similar compounds, such as:

    Tetrahydro-1H-1,4-diazepin-1,4(5H)-dipropanol: This compound has a similar diazepine ring structure but different functional groups.

    Diethyl tetrahydro-1H-1,4-diazepin-1,4(5H)-dicarboxylate: This compound has a similar structure but different ester groups. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

93894-20-3

Molekularformel

C15H28N2O4

Molekulargewicht

300.39 g/mol

IUPAC-Name

ethyl 3-[4-(3-ethoxy-3-oxopropyl)-1,4-diazepan-1-yl]propanoate

InChI

InChI=1S/C15H28N2O4/c1-3-20-14(18)6-10-16-8-5-9-17(13-12-16)11-7-15(19)21-4-2/h3-13H2,1-2H3

InChI-Schlüssel

XUQGJZGVUMUZHB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCN1CCCN(CC1)CCC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.